(2-Bromobenzyl)(4-fluorophenyl)sulfane
Description
(2-Bromobenzyl)(4-fluorophenyl)sulfane is a sulfur-containing organic compound characterized by a benzyl group substituted with a bromine atom at the 2-position and a 4-fluorophenyl group attached via a sulfane (S–S) linkage. The bromine and fluorine substituents likely influence its electronic and steric properties, affecting reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-bromo-2-[(4-fluorophenyl)sulfanylmethyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFS/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRGOPATAKPGEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromobenzyl)(4-fluorophenyl)sulfane typically involves the reaction of 2-bromobenzyl chloride with 4-fluorophenyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors to ensure consistent quality and yield. The choice of reagents and solvents may vary based on cost, availability, and environmental considerations.
Chemical Reactions Analysis
(2-Bromobenzyl)(4-fluorophenyl)sulfane: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfone or sulfoxide derivatives.
Reduction: Reduction reactions can lead to the formation of the corresponding thioether or sulfide derivatives.
Substitution: The bromine atom on the benzyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium iodide or potassium cyanide can be used for substitution reactions.
Major Products Formed:
Sulfone derivatives
Sulfoxide derivatives
Thioether derivatives
Sulfide derivatives
Scientific Research Applications
(2-Bromobenzyl)(4-fluorophenyl)sulfane: has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2-Bromobenzyl)(4-fluorophenyl)sulfane exerts its effects depends on the specific application. For example, in drug discovery, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the nature of the interaction and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features are summarized below:
Physical Properties
Melting points and stability vary with substituents:
- (E)-(4-Fluorophenyl)(2-phenylvinyl)sulfane derivatives exhibit melting points ranging from 115–175°C, influenced by sulfonyl and methoxy groups .
- (2-Bromo-4-fluorophenyl)(methyl)sulfane is stored as a moisture-sensitive solid .
- Halogenated analogs like (2-Bromobenzyl)(4-chloro-3-F-phenyl)sulfane have higher molecular weights (>330 g/mol) and may exhibit elevated melting points .
Biological Activity
(2-Bromobenzyl)(4-fluorophenyl)sulfane is an organosulfur compound with significant potential in biological applications, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure and Properties
The molecular formula of (2-Bromobenzyl)(4-fluorophenyl)sulfane is . The compound features a bromobenzyl group and a fluorophenyl group linked by a sulfur atom, which influences its biological reactivity.
The biological activity of (2-Bromobenzyl)(4-fluorophenyl)sulfane is attributed to its interaction with various molecular targets:
- Non-covalent Interactions : The bromobenzyl and fluorophenyl groups can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, enhancing binding affinity to biological macromolecules.
- Covalent Modifications : The sulfane linkage allows for potential covalent interactions with nucleophilic sites on proteins, altering their function and potentially leading to therapeutic effects.
Antimicrobial Properties
Recent studies have indicated that (2-Bromobenzyl)(4-fluorophenyl)sulfane exhibits notable antimicrobial activity. For example:
- Minimum Inhibitory Concentration (MIC) : Preliminary investigations suggest that the compound has an MIC value that indicates effective inhibition against various bacterial strains, including Staphylococcus aureus and Salmonella typhimurium.
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| (2-Bromobenzyl)(4-fluorophenyl)sulfane | 32 | 64 |
This table illustrates the effectiveness of the compound compared to other known antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.
- Case Study : A study highlighted that treatment with (2-Bromobenzyl)(4-fluorophenyl)sulfane resulted in a significant reduction in cell viability in breast cancer cell lines, with IC50 values around 25 µM .
Case Studies
- Study on Antibacterial Activity :
- Anticancer Mechanism Investigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
